molecular formula C17H26ClNOS B1675343 3-(1-Acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazaniumchloride CAS No. 26106-23-0

3-(1-Acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazaniumchloride

Cat. No.: B1675343
CAS No.: 26106-23-0
M. Wt: 327.9 g/mol
InChI Key: XXASLAXLFRHRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone HCl is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzo©thienyl group, a dimethylamino propyl chain, and a methyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone HCl typically involves multiple steps:

    Formation of the Benzo©thienyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Propyl Chain: This is usually achieved through nucleophilic substitution reactions.

    Addition of the Methyl Ketone Group: This step can be performed using Friedel-Crafts acylation or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone HCl can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone HCl has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone: Without the HCl salt form.

    1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl ethyl ketone: With an ethyl ketone group instead of a methyl ketone group.

Uniqueness

The uniqueness of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone HCl lies in its specific molecular structure, which imparts distinct chemical and biological properties

Properties

CAS No.

26106-23-0

Molecular Formula

C17H26ClNOS

Molecular Weight

327.9 g/mol

IUPAC Name

3-(1-acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C17H25NOS.ClH/c1-13(19)17(11-8-12-18(4)5)15-10-7-6-9-14(15)16(2,3)20-17;/h6-7,9-10H,8,11-12H2,1-5H3;1H

InChI Key

XXASLAXLFRHRCZ-UHFFFAOYSA-N

SMILES

CC(=O)C1(C2=CC=CC=C2C(S1)(C)C)CCC[NH+](C)C.[Cl-]

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2C(S1)(C)C)CCC[NH+](C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LU 5-055 hydrochloride;  LU 5055 hydrochloride;  LU 5 055 hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazaniumchloride
Reactant of Route 2
3-(1-Acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazaniumchloride
Reactant of Route 3
3-(1-Acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazaniumchloride
Reactant of Route 4
3-(1-Acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazaniumchloride
Reactant of Route 5
Reactant of Route 5
3-(1-Acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazaniumchloride
Reactant of Route 6
3-(1-Acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazaniumchloride

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